

Application Notes and Protocols: Kinase Selectivity Profiling of BMS-911543

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Compound of Interest

Compound Name: BMS-911543
CAS No.: 1271022-90-2
Cat. No.: B612035

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is an orally available, potent, and highly selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2][3]} Dysregulation of the JAK/STAT signaling pathway, often through mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs).^{[1][4][5]}

BMS-911543 has been developed to target this pathway, demonstrating significant potential for the treatment of these disorders.^{[1][6]} These application notes provide a comprehensive overview of the in vitro kinase selectivity profile of **BMS-911543** and detailed protocols for key assays used in its characterization.

Kinase Selectivity Profile of BMS-911543

BMS-911543 exhibits remarkable selectivity for JAK2 over other members of the JAK family and across the broader human kinome. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

JAK Family Selectivity

In biochemical assays, **BMS-911543** demonstrates potent inhibition of JAK2 with significantly lower activity against JAK1, JAK3, and TYK2.[1][7]

Kinase	IC50 (nM)[1][7][8]	Ki (nM)[1][2]	Selectivity vs. JAK2 (IC50-fold)[1][7]
JAK2	1.1	0.48	-
JAK1	360	110	~350
JAK3	75	360	~75
TYK2	66	N/A	~65

Broader Kinome Selectivity

The selectivity of **BMS-911543** was further evaluated against a large panel of kinases using the KinomeScan™ platform (451 kinases). The compound displayed a high level of selectivity across the kinome.[1] Data for selected kinases with measured IC50 values are presented below.[2]

Kinase	IC50 (nM)[2]
FLT3	280
LYN	300
c-FMS	450
PKA	550
BMX	1390
IKKe	2000
DAPK1	2320
SRC	3640

Cellular Activity

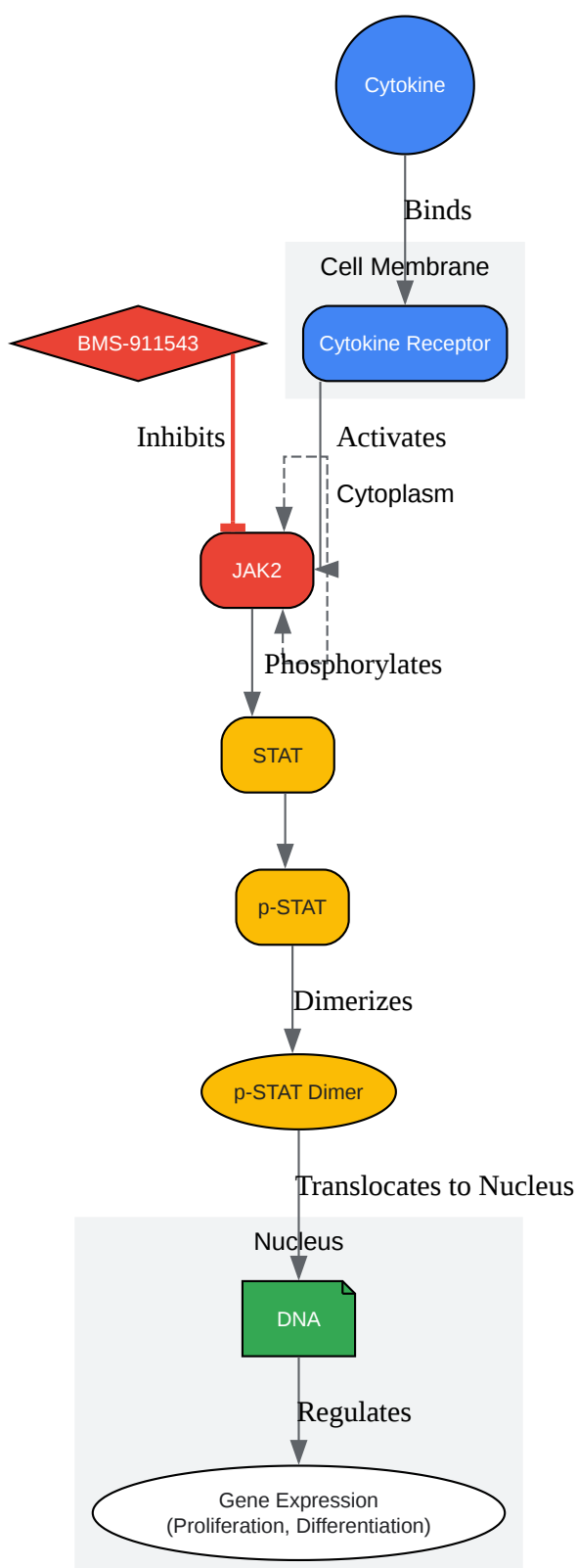
BMS-911543 effectively inhibits proliferation and signaling in cell lines dependent on the JAK2 pathway.

Cell Line	Genetic Background	Assay	IC50 (nM)[1][7][8][9]
SET-2	JAK2 V617F	Antiproliferation	60
BaF3-V617F	Engineered JAK2 V617F	Antiproliferation	70
SET-2	JAK2 V617F	pSTAT5 Inhibition	80
BaF3-V617F	Engineered JAK2 V617F	pSTAT5 Inhibition	65

In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to **BMS-911543**.[\[1\]\[7\]](#)

Signaling Pathway

BMS-911543 targets the JAK/STAT pathway, which is central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. The constitutively active JAK2 V617F mutant leads to uncontrolled cell proliferation. **BMS-911543** inhibits this aberrant signaling.



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Figure 1. Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of **BMS-911543**.

Experimental Protocols

In Vitro Kinase Assay (Mobility Shift Assay - Caliper LabChip)

This protocol describes a method to determine the IC₅₀ values of **BMS-911543** against JAK family kinases using a microfluidic mobility shift assay.

Materials:

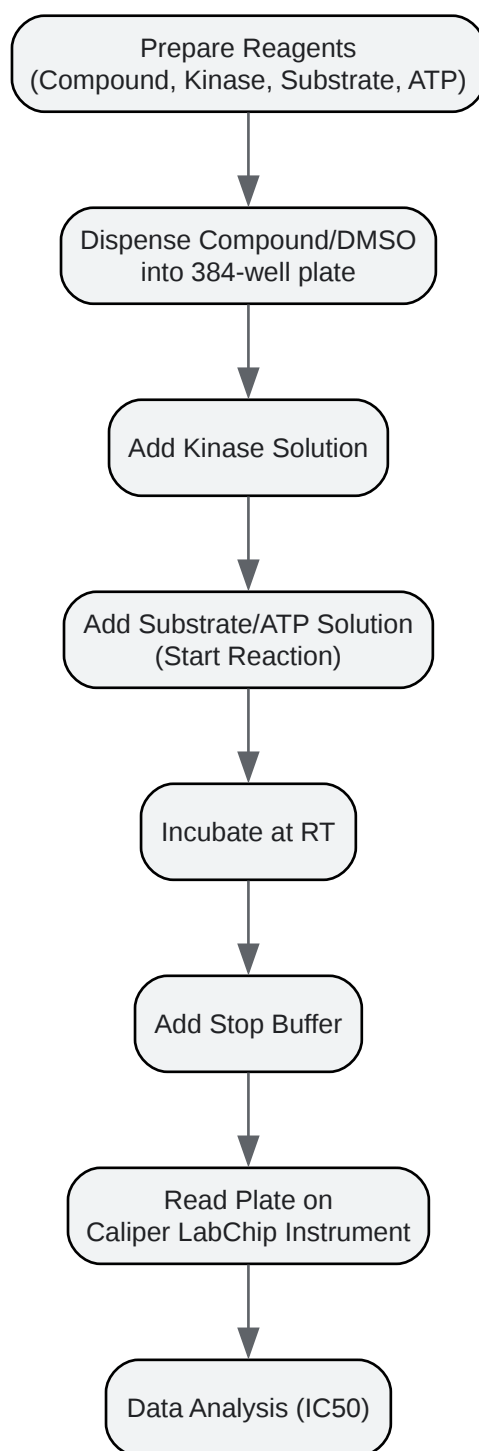
- Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)
- Fluorescently labeled peptide substrate
- ATP
- **BMS-911543**
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 0.5 mM EGTA)
- Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
- Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument
- Microplates (384-well)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BMS-911543** in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- **Enzyme Preparation:** Dilute the kinase to the appropriate concentration in Assay Buffer.
- **Substrate and ATP Preparation:** Prepare a solution containing the fluorescently labeled peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the

K_m for each specific kinase.

- Assay Reaction: a. Add 5 μL of the diluted **BMS-911543** solution or DMSO (for control wells) to the microplate wells. b. Add 10 μL of the diluted kinase solution to each well. c. Initiate the kinase reaction by adding 10 μL of the substrate/ATP solution to each well.
- Incubation: Incubate the plate at room temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding 25 μL of Stop Buffer to each well.
- Data Acquisition: Analyze the plate on the Caliper LabChip instrument. The instrument uses microfluidics to separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, and quantifies the amount of each.
- Data Analysis: The percentage of inhibition is calculated for each **BMS-911543** concentration. IC₅₀ values are determined by fitting the data to a four-parameter logistic dose-response curve.



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Figure 2. Workflow for the in vitro kinase assay using the Caliper LabChip platform.

Kinome-Wide Selectivity Profiling (KINOMEScan™)

This section describes the principle of the KINOMEScan™ competition binding assay, a method used to assess the selectivity of **BMS-911543** against a large panel of kinases.

Principle: The KINOMEScan™ assay is an active site-directed competition binding assay that is independent of ATP. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

- Assay Components:
 - DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA identifier.
 - Immobilized Ligand: A kinase inhibitor is immobilized on a solid support (e.g., beads).
 - Test Compound: **BMS-911543**.
- Competition: The DNA-tagged kinase, immobilized ligand, and **BMS-911543** are incubated together. If **BMS-911543** binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the kinase and the test compound.
- Data Interpretation: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates greater inhibition. Dissociation constants (K_d) can also be determined by running the assay with a range of compound concentrations.

Figure 3. Principle of the KINOMEScan™ competition binding assay.

Cellular pSTAT5 Assay

This protocol outlines a method to measure the inhibition of STAT5 phosphorylation in a JAK2-dependent cell line.

Materials:

- JAK2-dependent cell line (e.g., SET-2 or BaF3-V617F)

- Cell culture medium and supplements
- **BMS-911543**
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 90% methanol)
- Antibodies:
 - Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
 - Isotype control antibody
- Flow cytometer

Procedure:

- Cell Culture: Culture the cells according to standard protocols.
- Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of **BMS-911543** or DMSO (vehicle control) for a specified time (e.g., 2 hours).
- Fixation: Harvest the cells and fix them by adding Fixation Buffer. Incubate for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
- Staining: a. Wash the cells with PBS containing 1% BSA. b. Resuspend the cells in the phospho-STAT5 antibody solution or the isotype control antibody solution. c. Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.

- **Data Analysis:** Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of pSTAT5 inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The in vitro profiling of **BMS-911543** demonstrates its high potency and exceptional selectivity for JAK2. The detailed protocols provided herein offer robust methods for characterizing the kinase selectivity and cellular activity of this and other similar inhibitors. These assays are critical for understanding the mechanism of action and guiding the development of targeted therapies for diseases driven by aberrant kinase signaling.

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